molecular formula C17H22N2O2S B2707449 (Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide CAS No. 1322278-65-8

(Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide

Cat. No.: B2707449
CAS No.: 1322278-65-8
M. Wt: 318.44
InChI Key: XCTVNLCMHLKJBW-ZCXUNETKSA-N
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Description

(Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide is a synthetic organic compound with the molecular formula C17H22N2O2S This compound is characterized by a benzothiazole ring substituted with methoxy and dimethyl groups, linked to a cyclohexanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide typically involves the condensation of 4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-amine with cyclohexanecarboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction mixture is then heated under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process, making it more suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.

    Reduction: The benzothiazole ring can be reduced to form a dihydrobenzothiazole derivative.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 4-hydroxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide.

    Reduction: Formation of dihydro-4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide.

    Substitution: Formation of 4-halo-3,7-dimethyl-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide derivatives.

Scientific Research Applications

(Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide has been explored for various scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an antimicrobial agent, exhibiting activity against certain bacterial and fungal strains.

    Medicine: Preliminary studies suggest that it may have anti-inflammatory and anticancer properties, making it a candidate for drug development.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of (Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors involved in inflammatory and cancer pathways, inhibiting their activity.

    Pathways Involved: It may interfere with the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer progression. Additionally, it can induce apoptosis in cancer cells by activating caspase enzymes.

Comparison with Similar Compounds

(Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide can be compared with other benzothiazole derivatives:

    N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)propanamide: Similar structure but with a propanamide moiety instead of cyclohexanecarboxamide.

    N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)-2-methylbenzamide: Contains a methylbenzamide group, leading to different chemical and biological properties.

Uniqueness

The unique combination of the benzothiazole ring with the cyclohexanecarboxamide moiety in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2S/c1-11-9-10-13(21-3)14-15(11)22-17(19(14)2)18-16(20)12-7-5-4-6-8-12/h9-10,12H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCTVNLCMHLKJBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N(C(=NC(=O)C3CCCCC3)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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